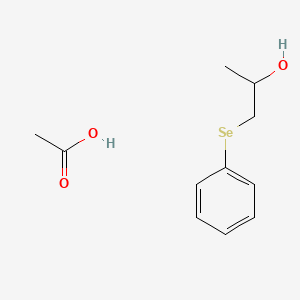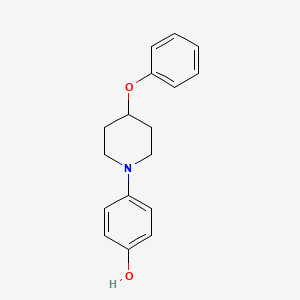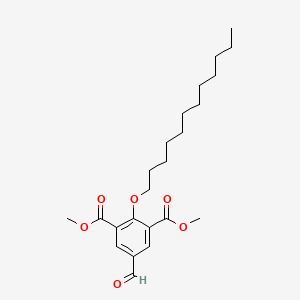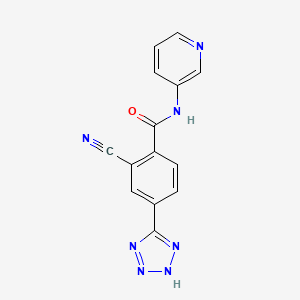![molecular formula C31H28O4 B12538576 [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) CAS No. 142689-54-1](/img/structure/B12538576.png)
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is a complex organic compound with the molecular formula C31H28O4 It is characterized by its unique structure, which includes multiple aromatic rings and ether linkages
Vorbereitungsmethoden
The synthesis of [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) typically involves the reaction of 1,5-dibromopentane with 4-hydroxybenzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups.
Wissenschaftliche Forschungsanwendungen
[Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding is often facilitated by the aromatic rings and ether linkages, which can form hydrogen bonds and hydrophobic interactions with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) include:
[5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrinato]-Fe(III)chloride: Known for its use in coordination chemistry and catalysis.
Terephthalate: Commonly used in the production of polyesters and as a ligand in coordination compounds.
2,6-Naphthalenedicarboxylate: Utilized in the synthesis of high-performance polymers and as a building block in organic synthesis.
The uniqueness of [Pentane-1,5-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) lies in its specific combination of aromatic rings and ether linkages, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
142689-54-1 |
|---|---|
Molekularformel |
C31H28O4 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
[4-[5-(4-benzoylphenoxy)pentoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C31H28O4/c32-30(24-10-4-1-5-11-24)26-14-18-28(19-15-26)34-22-8-3-9-23-35-29-20-16-27(17-21-29)31(33)25-12-6-2-7-13-25/h1-2,4-7,10-21H,3,8-9,22-23H2 |
InChI-Schlüssel |
MSVCPJDLPRDWRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)



![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
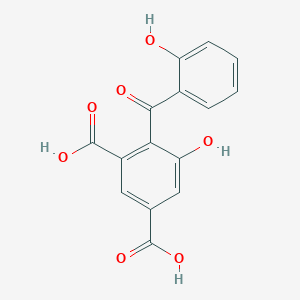
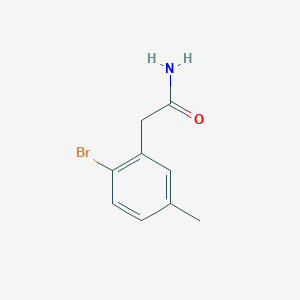
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
